molecular formula C12H6F2N2 B11891395 5-(2,6-Difluorophenyl)nicotinonitrile CAS No. 1346691-82-4

5-(2,6-Difluorophenyl)nicotinonitrile

Cat. No.: B11891395
CAS No.: 1346691-82-4
M. Wt: 216.19 g/mol
InChI Key: QHTJNBDSWMVZBZ-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6F2N2. It is a derivative of nicotinonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-(2,6-Difluorophenyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Difluorophenyl)nicotinonitrile is unique due to the presence of both the nicotinonitrile ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1346691-82-4

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2,6-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H

InChI Key

QHTJNBDSWMVZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C#N)F

Origin of Product

United States

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